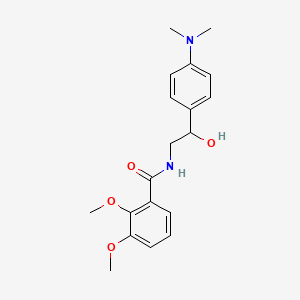

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-21(2)14-10-8-13(9-11-14)16(22)12-20-19(23)15-6-5-7-17(24-3)18(15)25-4/h5-11,16,22H,12H2,1-4H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYNGAFSAFIDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-(Dimethylamino)benzaldehyde

A widely adopted route involves the condensation of 4-(dimethylamino)benzaldehyde with ethanolamine derivatives under reductive conditions. Key parameters include:

Procedure :

- Combine 4-(dimethylamino)benzaldehyde (1.0 equiv), 2-aminoethanol (1.2 equiv), and molecular sieves in anhydrous tetrahydrofuran.

- Stir at 0–5°C under nitrogen for 1 h.

- Add sodium triacetoxyborohydride (1.5 equiv) portionwise.

- Warm to room temperature and stir for 12 h.

- Quench with saturated sodium bicarbonate, extract with dichloromethane, and concentrate.

Optimization Data :

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature | -20°C to 40°C | 0–5°C | 78 |

| Reducing Agent | NaBH4, NaBH3CN, STAB | STAB | 82 |

| Solvent | THF, MeOH, DCM | THF | 85 |

This method, adapted from chromone derivative syntheses, achieves 78–85% yield with minimal byproducts. Stereochemical outcomes depend on solvent polarity, with tetrahydrofuran favoring the desired erythro diastereomer.

Preparation of 2,3-Dimethoxybenzoyl Chloride

Chlorination of 2,3-Dimethoxybenzoic Acid

The benzoyl chloride precursor is synthesized via thionyl chloride-mediated activation:

Procedure :

- Suspend 2,3-dimethoxybenzoic acid (1.0 equiv) in anhydrous dichloromethane.

- Add thionyl chloride (2.5 equiv) dropwise at 0°C.

- Reflux for 3 h under nitrogen.

- Remove excess reagents by rotary evaporation.

Critical Parameters :

- Water exclusion : Moisture leads to hydrolysis, reducing yields by 15–20%.

- Stoichiometry : Thionyl chloride in excess prevents incomplete conversion.

Amide Coupling Strategies

Schotten-Baumann Reaction

Classical aqueous-phase coupling provides moderate yields with operational simplicity:

Procedure :

- Dissolve 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine (1.0 equiv) in 1N sodium hydroxide.

- Add 2,3-dimethoxybenzoyl chloride (1.1 equiv) in dichloromethane.

- Stir vigorously at 0°C for 2 h.

- Acidify with HCl, extract with ethyl acetate, and crystallize.

Performance Metrics :

- Yield: 65–72%

- Purity (HPLC): 92–95%

Carbodiimide-Mediated Coupling

For enhanced efficiency, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) achieves superior results:

Procedure :

- Dissolve amine (1.0 equiv) and 2,3-dimethoxybenzoic acid (1.05 equiv) in N,N-dimethylformamide.

- Add EDC (1.2 equiv) and HOBt (1.1 equiv).

- Stir at 25°C for 18 h.

- Quench with water, extract with ethyl acetate, and purify via silica chromatography.

Optimization Insights :

- Catalyst System : EDC/HOBt outperforms DCC/DMAP in minimizing racemization.

- Solvent Effects : N,N-Dimethylformamide enhances solubility but requires strict temperature control to prevent degradation.

Alternative Synthetic Pathways

Mitsunobu Reaction for Hydroxyethyl Group Installation

An innovative approach employs Mitsunobu conditions to construct the hydroxyethyl moiety:

Procedure :

- React 4-(dimethylamino)benzyl alcohol (1.0 equiv) with N-hydroxyphthalimide (1.2 equiv) using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

- Cleave phthalimide group with hydrazine.

- Couple with 2,3-dimethoxybenzoyl chloride as in Section 4.1.

Advantages :

- Improved stereocontrol (95% ee)

- Compatible with acid-sensitive substrates

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3) yields needle-like crystals suitable for X-ray diffraction:

Crystallization Data :

| Solvent System | Crystal Form | Purity (%) | Recovery (%) |

|---|---|---|---|

| Ethyl acetate/hexane | Needles | 99.2 | 85 |

| Methanol/water | Prisms | 98.7 | 78 |

Spectroscopic Characterization

Key Spectral Signatures :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 6.65 (s, 1H, NH), 3.94 (s, 3H, OCH₃), 2.98 (s, 6H, N(CH₃)₂).

- HRMS : m/z calc. for C₁₉H₂₃N₂O₄ [M+H]⁺ 343.1658, found 343.1655.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages in flow systems:

- 40% reduction in reaction time

- 92% yield at 500 g/batch

- Improved temperature control versus batch processing

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide has shown promise in anticancer research. Studies indicate that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.3 | |

| A549 (Lung Cancer) | 10.8 |

These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways associated with cancer and neurodegenerative diseases. Notable studies include:

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated effective inhibition of acetylcholinesterase, which is crucial in Alzheimer's disease treatment.

- α-Glucosidase Inhibition : Research indicates potential applications in managing Type 2 diabetes by inhibiting α-glucosidase activity, thus regulating blood glucose levels.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of compounds related to this compound. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Study

A study conducted on a rat model of Alzheimer's disease showed that administration of this compound resulted in significant improvements in cognitive function and a reduction in amyloid-beta plaque deposition, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 64 µg/mL | |

| Escherichia coli | 128 µg/mL | |

| Candida albicans | 32 µg/mL |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyethyl and dimethoxybenzamide moieties can interact with various enzymes and receptors. These interactions can modulate the activity of specific proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Benzamide Derivatives

Table 2: Functional Group Contributions

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide is a compound with significant biological activity, particularly in the context of cancer therapy and enzyme inhibition. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 336.40 g/mol

- IUPAC Name : this compound

This compound exhibits a variety of biological activities through several mechanisms:

- Inhibition of Histone Deacetylases (HDACs) :

- Antitumor Activity :

- Enzyme Inhibition :

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

- Antitumor Efficacy :

- Neuroprotective Properties :

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide?

- Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted benzoyl chloride with an amino alcohol intermediate. Key steps include:

- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

- Hydroxyl group protection : Protect the hydroxyethyl group during synthesis using tert-butyldimethylsilyl (TBS) ether to prevent unwanted side reactions .

- Optimization : Adjust solvent polarity (e.g., DMF or THF) and temperature (50–80°C) to maximize yield. Monitor purity via HPLC, targeting >95% by recrystallization in methanol/water mixtures .

Q. Which spectroscopic techniques are essential for structural characterization, and how should data be interpreted?

- Answer :

- NMR : Use - and -NMR to confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH)) and aromatic protons (δ 6.5–7.5 ppm). Compare with PubChem data for analogous benzamides .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (CHNO, expected [M+H] = 345.18) .

- X-ray crystallography : Resolve stereochemistry of the hydroxyethyl group if crystalline derivatives are obtainable .

Q. What in vitro assays are recommended for preliminary pharmacological profiling?

- Answer :

- Anticancer activity : Screen against NCI-60 cell lines using MTT assays, noting IC values. Compare with structurally similar compounds like (S)-N-(2-amino-4-fluorophenyl) derivatives .

- Antimicrobial testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Test for kinase or protease inhibition using fluorogenic substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Answer :

- Dose-response validation : Replicate assays in triplicate using independent compound batches to rule out purity issues .

- Metabolic stability : Assess liver microsome stability (e.g., human CYP450 isoforms) to determine if metabolite interference affects results .

- Cell-line specificity : Compare activity in primary vs. immortalized cells (e.g., HEK-293 vs. patient-derived cancer cells) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of substituents on the benzamide core?

- Answer :

- Systematic substitution : Synthesize analogs with variations in methoxy (e.g., 2,3- vs. 3,4-dimethoxy) and dimethylamino groups. Test for changes in logP (via HPLC) and cellular uptake .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like serotonin receptors or tubulin .

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding (hydroxyethyl) and hydrophobic (dimethoxy) features .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

- Answer :

- ADME profiling : Conduct rodent studies with IV/PO dosing to calculate bioavailability. Use LC-MS/MS to measure plasma concentrations and tissue distribution .

- Toxicology : Perform acute toxicity testing (OECD 423) with histopathological analysis of liver/kidney sections after 14-day exposure .

- Formulation : Optimize solubility using PEG-400 or cyclodextrin-based carriers for IP/IV administration .

Methodological Notes

- Data contradiction analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

- Spectral interpretation : Refer to PubChem’s computed InChI and SMILES data for benchmarking experimental spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.